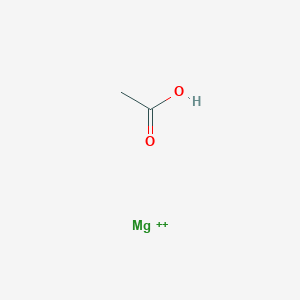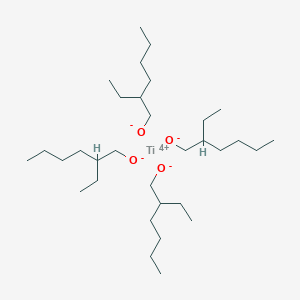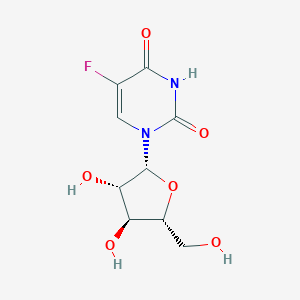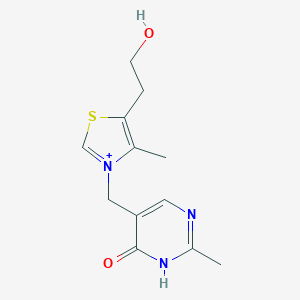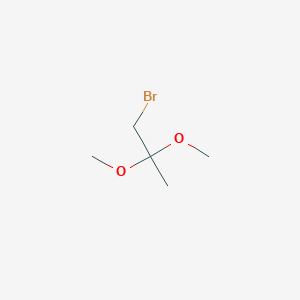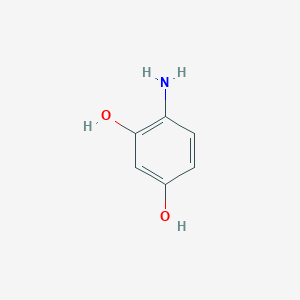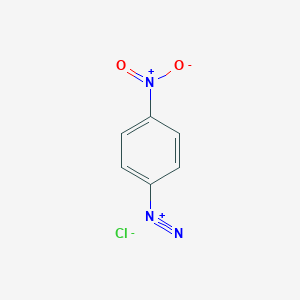
4-Nitrobenzenediazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzenediazonium chloride is an organic compound that is widely used in scientific research. It is a diazonium salt that is commonly used to synthesize a variety of organic compounds, including azo dyes. The compound has a wide range of applications in various fields, including chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzenediazonium chloride has numerous scientific research applications. It is commonly used in the synthesis of azo dyes, which are widely used in the textile industry. The compound is also used in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Additionally, 4-Nitrobenzenediazonium chloride is used in the development of analytical methods for the detection of various compounds, including amino acids and nucleic acids.
Wirkmechanismus
The mechanism of action of 4-Nitrobenzenediazonium chloride is not fully understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with various nucleophiles to form covalent bonds. This reaction can result in the formation of various organic compounds, including azo dyes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Nitrobenzenediazonium chloride are not well documented. However, the compound is known to be toxic and can cause skin irritation and respiratory problems. It is important to handle the compound with care and take appropriate safety precautions when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Nitrobenzenediazonium chloride in lab experiments is its versatility. The compound can be used to synthesize a wide range of organic compounds, making it a valuable tool for organic chemists. However, the compound is also toxic and requires careful handling and disposal. Additionally, the synthesis of 4-Nitrobenzenediazonium chloride can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 4-Nitrobenzenediazonium chloride in scientific research. One potential area of research is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its toxicity. Additionally, the compound could be used in the development of new analytical methods for the detection of various compounds, including drugs and environmental pollutants. Finally, 4-Nitrobenzenediazonium chloride could be used in the development of new pharmaceuticals and agrochemicals, which could have a wide range of applications in various industries.
Eigenschaften
CAS-Nummer |
100-05-0 |
|---|---|
Produktname |
4-Nitrobenzenediazonium chloride |
Molekularformel |
C6H4ClN3O2 |
Molekulargewicht |
185.57 g/mol |
IUPAC-Name |
4-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4H;1H/q+1;/p-1 |
InChI-Schlüssel |
GAVPOWTXUZVFML-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-] |
Kanonische SMILES |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-] |
Andere CAS-Nummern |
100-05-0 |
Verwandte CAS-Nummern |
14368-49-1 (Parent) |
Synonyme |
4-nitrophenyldiazonium 4-nitrophenyldiazonium chloride 4-nitrophenyldiazonium fluoroborate 4-nitrophenyldiazonium iodide 4-nitrophenyldiazonium nitrate 4-nitrophenyldiazonium, nitride (3:1) p-nitrophenyldiazonium p-nitrophenyldiazonium chloride p-nitrophenyldiazonium fluoroborate para-nitrophenyldiazonium |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



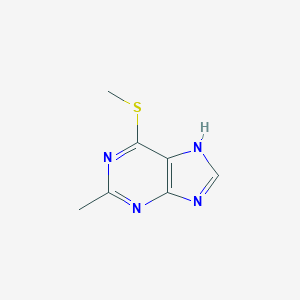
![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
